XL-844 was originally developed by Exelixis, Inc. as part of their efforts to identify compounds that can effectively inhibit tumor growth through modulation of key signaling pathways. It belongs to the class of compounds known as kinase inhibitors, which are designed to interfere with the activity of specific enzymes involved in cellular signaling processes.
The synthesis of XL-844 involves several key steps that utilize standard organic chemistry techniques. While specific proprietary methods may not be publicly disclosed, the general approach includes:
The molecular structure of XL-844 can be represented by its chemical formula, which includes various functional groups that contribute to its biological activity. The compound's three-dimensional conformation is crucial for its interaction with target proteins.
XL-844 undergoes several chemical reactions during its synthesis and when interacting with biological targets:
XL-844 exerts its therapeutic effects primarily through the inhibition of the ERK signaling pathway:
Data from preclinical studies suggest that XL-844 effectively reduces tumor size in various cancer models by disrupting critical signaling pathways involved in cancer progression.
The physical properties of XL-844 contribute to its behavior as a pharmaceutical agent:
Chemical analyses often employ techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the identity and purity of XL-844.
XL-844 is primarily investigated for its potential use in treating various cancers, particularly those driven by aberrant MAPK signaling. Its applications include:
XL-844 (development codes: EXEL-9844, EXEL9844) is a synthetic small-molecule inhibitor targeting checkpoint kinases Chk1 and Chk2, key regulators of the DNA damage response (DDR) pathway. In eukaryotic cells, Chk1 and Chk2 activation induces cell cycle arrest upon DNA damage or incomplete replication, allowing time for DNA repair. Cancer therapeutics research prioritizes DDR inhibition because many tumors exhibit defective DNA repair mechanisms, creating dependencies on remaining checkpoint pathways. XL-844 emerged as a dual Chk1/Chk2 inhibitor with additional activity against vascular endothelial growth factor receptors (VEGFR1 and VEGFR3), positioning it uniquely among targeted cancer therapies [1] [6] [9]. Its discovery reflects the broader shift toward "checkpoint abrogation" strategies to amplify the efficacy of genotoxic agents like chemotherapy and radiotherapy.
The primary research objectives for XL-844 fall into three domains:
Theoretically, XL-844 provides a tool to dissect the differential roles of Chk1 versus Chk2 in DDR. Chk1 primarily regulates S/G₂ arrest, while Chk2 governs G₁/S arrest and p53-mediated apoptosis [8]. XL-844’s dual inhibition helps unravel crosstalk between these pathways. Applied significance includes:
Table 1: Key Physicochemical Properties of XL-844
Property | Value |
---|---|
Chemical Formula | C₁₄H₁₇N₅O₂ |
Molecular Weight | 287.323 g/mol |
CAS Registry Number | 631864-00-1 |
Appearance | Solid powder |
Solubility | >10 mM in DMSO; Insoluble in water |
Storage Conditions | -20°C (long-term) |
Purity | >98% (HPLC) |
Table 2: Clinical Development Status of XL-844
Indication | Highest Phase | Status | Organizations Involved |
---|---|---|---|
Advanced Cancer | Phase 1 | Discontinued | Exelixis |
Lymphoma | Phase 1 | Terminated | Exelixis |
Chronic Lymphocytic Leukemia | Phase 1 | Terminated | Exelixis |
Small Lymphocytic Lymphoma | Phase 1 | Terminated | Exelixis |
Table 3: Key Synonyms for XL-844
Synonym |
---|
EXEL-9844 |
EXEL9844 |
XL 844 |
XL844 |
Chk1/Chk2 inhibitor |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7